molecular formula C10H14O B14410436 6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one CAS No. 84065-61-2

6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one

Katalognummer: B14410436
CAS-Nummer: 84065-61-2
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: CGKSANITHZMKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one is a chemical compound with the molecular formula C10H16O It is a cyclic ketone with a unique structure that includes a six-membered ring fused to a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of this compound precursors in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and temperature control systems. The process is optimized to achieve high yields and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Various substitution reactions can occur at the methyl group or other positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one: A similar cyclic ketone with a different substitution pattern.

    4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Another cyclic compound with a similar core structure but different functional groups.

Uniqueness

6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

84065-61-2

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

6-methyl-1,2,3,3a,4,6-hexahydroinden-5-one

InChI

InChI=1S/C10H14O/c1-7-5-8-3-2-4-9(8)6-10(7)11/h5,7,9H,2-4,6H2,1H3

InChI-Schlüssel

CGKSANITHZMKPF-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C2CCCC2CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.